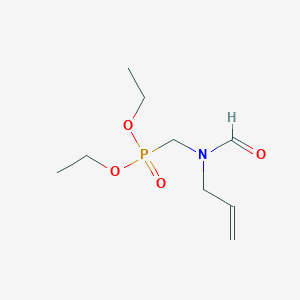![molecular formula C16H13NO2 B5159616 methyl 5H-dibenzo[b,f]azepine-5-carboxylate](/img/structure/B5159616.png)
methyl 5H-dibenzo[b,f]azepine-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5H-dibenzo[b,f]azepine-5-carboxylate is a chemical compound belonging to the dibenzazepine family. This compound features a tricyclic structure with two benzene rings fused to an azepine ring, and a carboxylate ester group attached to the azepine ring. It is known for its applications in various fields, including pharmaceuticals and organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One of the synthetic routes for methyl 5H-dibenzo[b,f]azepine-5-carboxylate involves the N-arylation of appropriate indoles followed by acid-catalyzed rearrangement. This method is effective for synthesizing a range of dibenzazepines . Another approach involves the pseudo-intramolecular hydrohalogenation of 2-(2′-bromophenyl)ethynylaniline, which proceeds in a syn-selective manner .
Industrial Production Methods
Industrial production methods for dibenzazepine derivatives often involve the use of mixed solvents, such as methanol and aromatic solvents, for crystallization and purification steps. The reaction conditions typically include controlled temperatures and the use of activated carbon for purification .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5H-dibenzo[b,f]azepine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the azepine ring.
Substitution: The compound can undergo substitution reactions, particularly at the benzene rings and the azepine ring.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, reducing agents, and oxidizing agents. Reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include various halogenated, oxidized, and reduced derivatives of this compound .
Aplicaciones Científicas De Investigación
Methyl 5H-dibenzo[b,f]azepine-5-carboxylate has several scientific research applications:
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: It serves as an intermediate in the synthesis of anticonvulsant drugs and other pharmaceuticals.
Industry: The compound is used in the production of various chemical intermediates and fine chemicals.
Mecanismo De Acción
The mechanism of action of methyl 5H-dibenzo[b,f]azepine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound acts as an organic electrophile in certain reactions, such as the P4S10/acyloin reaction . It also causes the esterification of free carboxyl groups formed at the surface of polyethylene terephthalate by enzyme hydrolysis .
Comparación Con Compuestos Similares
Similar Compounds
5H-Dibenz[b,f]azepine:
2-Methyl-5H-dibenz[b,f]azepine-5-carboxamide: This compound is similar in structure and is used in various chemical syntheses.
Uniqueness
Methyl 5H-dibenzo[b,f]azepine-5-carboxylate is unique due to its specific ester functional group, which imparts distinct chemical properties and reactivity compared to other dibenzazepine derivatives. This uniqueness makes it valuable in the synthesis of specialized pharmaceuticals and chemical intermediates .
Propiedades
IUPAC Name |
methyl benzo[b][1]benzazepine-11-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2/c1-19-16(18)17-14-8-4-2-6-12(14)10-11-13-7-3-5-9-15(13)17/h2-11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYPJVUYYJLQGMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1C2=CC=CC=C2C=CC3=CC=CC=C31 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>37.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47204395 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(morpholin-4-ylmethyl)-N-[6-[morpholin-4-ylmethyl(nitro)amino]hexyl]nitramide](/img/structure/B5159536.png)
![3-[1-[[1-[(E)-2-methylbut-2-enyl]piperidin-4-yl]methyl]triazol-4-yl]propan-1-ol](/img/structure/B5159543.png)
![N-{4-[(3-chlorobenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B5159546.png)
![5-methoxy-N-[2-(1H-pyrazol-1-yl)benzyl]-2-furamide](/img/structure/B5159551.png)
![methyl 5-methyl-2-phenyl-4-(4-phenyl-1-piperazinyl)thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5159559.png)
![METHYL 4-(METHYLSULFANYL)-2-[(PHENYLSULFONYL)AMINO]BUTANOATE](/img/structure/B5159568.png)


![methyl (4-{(E)-[1-(4-tert-butylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2-methoxyphenoxy)acetate](/img/structure/B5159594.png)

![1-(3-chlorophenyl)-4-[1-(3-furoyl)-3-piperidinyl]piperazine](/img/structure/B5159620.png)
![N-[3-(2-tert-butylphenoxy)propyl]-1-butanamine](/img/structure/B5159626.png)
![5-{4-[(4-chlorobenzyl)oxy]benzylidene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5159627.png)
